Product packaging for Heptyl 3-chloropropanoate(Cat. No.:CAS No. 74306-04-0)

Heptyl 3-chloropropanoate

Cat. No.: B14454002
CAS No.: 74306-04-0
M. Wt: 206.71 g/mol
InChI Key: BQZQUWKYBJWQNL-UHFFFAOYSA-N
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Description

Heptyl 3-chloropropanoate, with the molecular formula C 10 H 19 ClO 2 and a molecular weight of 206.710 g/mol, is a chemical ester of interest in several research areas . Its structure features a chlorine atom on the propanoate chain, making it a valuable reference compound in the study of chloropropanol esters, which are process contaminants found in refined vegetable oils, margarine, baked goods, and infant formula . During the deodorization step of oil refining or other high-temperature food processing, compounds like chloropropanol esters can form and subsequently release free chloropropanols, which are of significant toxicological concern . Researchers utilize this compound as an analytical standard to develop and validate methods for detecting and quantifying such contaminants in complex food matrices, contributing to food safety risk assessments. This product is provided "For Research Use Only." It is not intended for diagnostic, therapeutic, or any household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19ClO2 B14454002 Heptyl 3-chloropropanoate CAS No. 74306-04-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74306-04-0

Molecular Formula

C10H19ClO2

Molecular Weight

206.71 g/mol

IUPAC Name

heptyl 3-chloropropanoate

InChI

InChI=1S/C10H19ClO2/c1-2-3-4-5-6-9-13-10(12)7-8-11/h2-9H2,1H3

InChI Key

BQZQUWKYBJWQNL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)CCCl

Origin of Product

United States

Advanced Synthetic Methodologies for Heptyl 3 Chloropropanoate and Analogues

Esterification Reactions: Catalytic and Non-Catalytic Approaches

The formation of the ester linkage in heptyl 3-chloropropanoate (B8744493) is a critical step in its synthesis. This can be achieved through several methods, including those catalyzed by acids or enzymes.

Brønsted and Lewis Acid Catalysis in Ester Synthesis

Brønsted acids are effective catalysts for esterification reactions, such as the formation of esters from carboxylic acids and alcohols. catalysis.blog They function by protonating the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the alcohol. catalysis.blog Surfactant-type Brønsted acids, like p-dodecylbenzenesulfonic acid (DBSA), have been used to facilitate esterifications in water, avoiding the need for dehydrating agents. organic-chemistry.org

Lewis acids also play a significant role in catalyzing esterification. For instance, indium(III) chloride (InCl3) has been used in the synthesis of α-halo-α,α-disubstituted esters. osaka-u.ac.jp Metal salts of trifluoromethanesulfonic acid (triflates), such as ytterbium(III) triflate, can enhance the Brønsted acidity of organic acids, thereby promoting esterification. researchgate.net The synthesis of various esters, including those of 3-chloropropanoic acid, often employs traditional mineral acid catalysts like sulfuric acid. researchgate.net

Catalyst TypeExample CatalystApplication in Esterification
Brønsted Acidp-Dodecylbenzenesulfonic acid (DBSA)Catalyzes direct esterification in an emulsion system. organic-chemistry.org
Lewis AcidIndium(III) chloride (InCl3)Used in the synthesis of α-halo-α,α-disubstituted esters. osaka-u.ac.jp
Mineral AcidSulfuric Acid (H₂SO₄)Traditional catalyst for esterification of chloroacetic acids. researchgate.net

Enzyme-Catalyzed Esterification for Stereoselective Synthesis of Chlorinated Esters

Enzymes, particularly lipases, are valuable biocatalysts for the synthesis of esters due to their high selectivity and ability to function under mild conditions. nih.govresearchgate.net Lipases can catalyze esterification, transesterification, and aminolysis reactions. uniovi.es This enzymatic approach avoids the need for high temperatures and metal catalysts, which can be advantageous when dealing with unstable monomers. nih.gov

Enzyme-catalyzed reactions are known for their stereoselectivity, which is crucial in the synthesis of chiral molecules. mdpi.com For example, lipases have been used in the kinetic resolution of racemic alcohols and the desymmetrization of meso-diols to produce enantiomerically enriched esters. uniovi.es Carbonyl reductases are another class of enzymes used for the stereoselective synthesis of chiral alcohols, which are precursors to chiral esters. rsc.orgdrpress.org The use of enzymes in organic media has been explored for the preparative production of optically active esters and alcohols through stereospecific transesterification. acs.org

Halogenation and Chloro-functionalization Techniques

The introduction of a chlorine atom at a specific position is a key aspect of synthesizing chlorinated esters like heptyl 3-chloropropanoate.

Regioselective Introduction of Chlorine at the β-Position

Achieving regioselectivity in chlorination is essential for the synthesis of this compound, where the chlorine atom is located at the β-position of the propanoate chain. Flavin-dependent halogenases are enzymes that can catalyze the regioselective halogenation of organic molecules. nih.gov For instance, the tryptophan 5-halogenase PyrH specifically chlorinates the C5 position of tryptophan. nih.gov While direct regioselective chlorination of the β-position of a pre-formed heptyl propanoate is a challenging transformation, related methods for α-chlorination of carbonyl compounds are well-established. These include methods using trimethylchlorosilane with an oxidant or hypervalent iodine reagents. organic-chemistry.org

Precursor Synthesis and Halogen Exchange Strategies

A common strategy for synthesizing this compound involves the use of a precursor that already contains the chlorine atom, such as 3-chloropropionyl chloride. This acid chloride can be synthesized from various starting materials, including acrylic acid or β-propiolactone, using reagents like thionyl chloride or phosgene. chemicalbook.comchemdad.com Continuous flow methods have been developed for the synthesis of 3-chloropropionyl chloride from acrylic acid, offering a safer and more efficient alternative to traditional batch processes. nih.gov Once the acid chloride is obtained, it can be reacted with heptanol (B41253) to yield the desired ester.

Another important technique is the Finkelstein reaction, a classic SN2 reaction that involves the exchange of one halogen for another. byjus.com This method is particularly useful for preparing alkyl iodides from alkyl chlorides or bromides. byjus.com Halogen exchange can also be applied to the synthesis of fluorinated esters from their chlorinated analogues. For example, diethyl 2-fluoromalonate can be synthesized from diethyl chloromalonate using a suitable fluoride (B91410) source. worktribe.com

PrecursorReagents for SynthesisSubsequent Reaction
3-Chloropropionyl chlorideAcrylic acid, thionyl chloride patsnap.comguidechem.comEsterification with heptanol
3-Chloropropionyl chlorideβ-Propiolactone, thionyl chloride chemdad.comEsterification with heptanol
Alkyl 3-halopropanoate-Halogen exchange (e.g., Finkelstein reaction) byjus.com

Cross-Coupling and Reductive Coupling Strategies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Cross-coupling and reductive coupling reactions are powerful tools in modern organic synthesis for forming new bonds.

Cross-coupling reactions, often catalyzed by palladium or nickel, enable the formation of carbon-carbon and carbon-heteroatom bonds. nrochemistry.com The Buchwald-Hartwig amination is a notable example used for forming C-N bonds. organic-chemistry.org

Reductive cross-coupling has emerged as a significant method for joining two different electrophiles, such as an alkyl halide and an aryl halide, in the presence of a reductant. nih.gov Nickel-catalyzed reductive couplings are particularly prevalent. acs.org For instance, a nickel-catalyzed reductive cross-electrophile coupling between a substituted 2-chloropyridine (B119429) and ethyl 3-chloropropanoate has been developed, using manganese as the reductant. acs.orgacs.orgresearchgate.net These reactions often proceed under mild conditions and exhibit good functional group tolerance. chemrxiv.org Enantioselective versions of these reactions have also been developed, allowing for the synthesis of chiral molecules. chemrxiv.orgnih.gov

Nickel-Catalyzed Reductive Cross-Electrophile Coupling with Chloropropanoate Derivatives

Reductive cross-electrophile coupling has emerged as a premier strategy for forging C(sp³)–C(sp³) bonds from two distinct electrophilic partners. In the context of chloropropanoate derivatives, this methodology allows for the coupling of an alkyl halide with the chloro-ester moiety, facilitated by a nickel catalyst and a stoichiometric metallic reductant, typically manganese or zinc.

The general transformation involves the reaction of a primary or secondary alkyl halide (R¹-X) with an alkyl 3-chloropropanoate (such as the heptyl ester) in the presence of a Ni(II) precatalyst, a suitable ligand, and the reductant. The catalytic cycle is believed to proceed through the following key steps:

Formation of the Active Ni(0) Catalyst: The Ni(II) precatalyst is reduced in situ by the stoichiometric reductant (e.g., Mn) to generate a highly reactive Ni(0) species.

Oxidative Addition: The more reactive electrophile, typically the alkyl iodide or bromide (R¹-X), undergoes oxidative addition to the Ni(0) center to form an alkyl-Ni(II)-halide intermediate, [R¹-Ni(II)-X].

Reduction and Transmetalation/Second Electrophile Activation: The precise mechanism for the second C-Cl bond activation is a subject of ongoing research. One proposed pathway involves the reduction of the [R¹-Ni(II)-X] complex to an alkyl-Ni(I) species. This low-valent nickel intermediate is then capable of activating the less reactive C(sp³)-Cl bond of the chloropropanoate substrate.

Reductive Elimination: The resulting dialkyl-Ni(III) intermediate undergoes rapid reductive elimination to form the desired C-C bond (R¹-R²) and regenerate a Ni(I) species, which re-enters the catalytic cycle.

This method is particularly valuable for synthesizing analogues of this compound where a new carbon substituent is introduced at the 3-position, a transformation not readily achievable via traditional nucleophilic substitution chemistry.

Ligand Design and Additive Effects in Transition Metal Catalysis for C(sp³)–C(sp³) Bond Formation

The success of nickel-catalyzed cross-coupling reactions is profoundly dependent on the choice of ligand coordinated to the metal center. The ligand modulates the steric and electronic properties of the nickel catalyst, directly influencing its reactivity, stability, and selectivity. For the coupling of C(sp³)-electrophiles, nitrogen-based ligands, such as derivatives of bipyridine and terpyridine, have proven exceptionally effective.

Electronic Effects: Electron-donating groups on the ligand backbone increase the electron density on the nickel center. This can facilitate the initial oxidative addition step and, more critically, promote the final reductive elimination step to release the product.

Steric Effects: Bulky substituents on the ligand, such as the tert-butyl groups in 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy), serve multiple purposes. They prevent catalyst deactivation through dimerization or aggregation and can enhance selectivity by creating a sterically defined coordination sphere around the metal.

The following table illustrates the impact of ligand selection on a model reductive coupling reaction to form a C(sp³)–C(sp³) bond on a chloropropanoate scaffold.

Table 1: Effect of Ligand on a Model Ni-Catalyzed Reductive Coupling Yield
LigandKey Structural FeatureObserved Yield (%)Rationale for Performance
4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy)Bulky, electron-donating85Excellent balance of steric protection and electronic activation, preventing catalyst deactivation.
2,2′:6′,2″-Terpyridine (tpy)Tridentate, rigid scaffold72Strongly coordinating, provides a stable catalytic species but can sometimes be too rigid, slowing reductive elimination.
2,2′-Bipyridine (bpy)Unsubstituted, planar45Prone to catalyst aggregation and side reactions due to lack of steric bulk.
NoneNo ligand<5Unstabilized Ni(0) is highly unstable and leads to rapid decomposition or formation of metallic nickel precipitate.

Optimization of Manganese Reductant Activation in Large-Scale Synthesis

While manganese powder is an inexpensive and effective stoichiometric reductant for nickel-catalyzed couplings, its practical application, especially on a large scale, is hindered by surface passivation. Commercial manganese powder is typically coated with a thin, inert layer of manganese oxides (e.g., MnO, MnO₂), which prevents its direct reaction with the Ni(II) precatalyst. Therefore, an activation step is essential to expose the reactive metal surface and ensure reliable reaction initiation and kinetics.

Several methods have been developed to activate manganese powder prior to or during the reaction:

Iodine (I₂): A catalytic amount of I₂ reacts with the manganese surface to form manganese(II) iodide (MnI₂), disrupting the oxide layer.

1,2-Dibromoethane (DBE): DBE reacts with manganese to form ethylene (B1197577) gas and MnBr₂, effectively cleaning the metal surface.

Acid Washing: Brief washing with dilute non-oxidizing acids (e.g., HCl) can dissolve the oxide layer, followed by rinsing with aprotic solvents and drying.

Chlorotrimethylsilane (TMSCl): TMSCl is a highly effective in-situ activating agent, reacting with manganese oxides to form volatile byproducts and soluble MnCl₂.

The choice of activation method can significantly impact reaction consistency and yield, a critical consideration for process chemistry and scale-up operations.

Table 2: Comparison of Manganese Activation Methods for Reductive Coupling
Activation MethodReagentTypical ConditionsObserved Effect on Reaction
Iodine ActivationI₂ (0.05 eq.)Stirring with Mn powder for 15 min at RT before adding other reagents.Effective and simple; may introduce iodide into the system, which can be beneficial.
Acid WashDilute HCl (aq.)Brief wash, followed by THF/Hexane rinse and vacuum drying.Highly effective but requires an extra, moisture-sensitive workup step.
In-situ TMSClTMSCl (0.1 eq.)Added directly to the reaction mixture with Mn powder.Excellent for reproducibility; avoids pre-activation steps but adds cost.
No ActivationNoneDirect use of commercial Mn powder.Long and variable induction period; often results in low or no conversion.

Derivatization Pathways and Functional Group Transformations

This compound serves as a versatile synthetic intermediate due to the presence of two distinct reactive sites: the electrophilic carbon bearing the chlorine atom and the ester functional group. These sites allow for a wide range of chemical modifications.

Nucleophilic Substitution Reactions on the Chloropropanoate Moiety

The chlorine atom is attached to a primary carbon (C-3), making it an excellent electrophilic site for bimolecular nucleophilic substitution (Sₙ2) reactions. This pathway allows for the direct displacement of the chloride anion by a diverse array of nucleophiles, providing straightforward access to a library of 3-substituted propanoate derivatives. The reaction is typically conducted in a polar aprotic solvent, such as DMF or DMSO, to enhance the reactivity of the nucleophile.

Common transformations include:

Azide (B81097) Substitution: Reaction with sodium azide (NaN₃) yields Heptyl 3-azidopropanoate, a precursor for amines (via reduction) or triazoles (via cycloaddition).

Cyanide Substitution: Treatment with sodium cyanide (NaCN) produces Heptyl 3-cyanopropanoate (also known as heptyl 4-cyano-4-oxobutanoate), which can be hydrolyzed to a dicarboxylic acid or reduced to a diamine.

Thiolation: Reaction with a thiolate salt (e.g., sodium thiophenoxide) or a thiol in the presence of a base affords the corresponding 3-thioether derivative.

Amination: Direct reaction with primary or secondary amines can lead to the formation of 3-aminopropanoate derivatives, which are valuable building blocks.

Table 3: Sₙ2 Derivatization of this compound
NucleophileReagent ExampleProduct ClassResulting Product Name
Azide (N₃⁻)Sodium Azide (NaN₃)Alkyl AzideHeptyl 3-azidopropanoate
Cyanide (CN⁻)Sodium Cyanide (NaCN)Alkyl NitrileHeptyl 3-cyanopropanoate
Thiophenoxide (PhS⁻)Sodium Thiophenoxide (NaSPh)ThioetherHeptyl 3-(phenylthio)propanoate
Diethylamine ((CH₃CH₂)₂NH)DiethylamineTertiary AmineHeptyl 3-(diethylamino)propanoate

Hydrolysis and Transesterification Kinetics of this compound

The ester functional group of this compound is susceptible to hydrolysis and transesterification, reactions that modify the alcohol-derived portion of the molecule.

Hydrolysis: The ester can be cleaved to yield 3-chloropropanoic acid and heptan-1-ol. This reaction can be catalyzed by either acid or base.

Base-catalyzed hydrolysis (saponification) is typically rapid and irreversible, proceeding via nucleophilic acyl substitution with hydroxide (B78521) ion. The reaction is kinetically second-order.

Acid-catalyzed hydrolysis is an equilibrium process. The kinetics are typically first-order in both the ester and the acid catalyst. The position of the equilibrium is controlled by the concentration of water.

Transesterification: This process involves the exchange of the heptyl group for a different alkyl group from another alcohol (R'-OH). The reaction is typically catalyzed by a strong acid (e.g., H₂SO₄) or base (e.g., NaOMe) and is driven to completion by using the new alcohol as the solvent. For example, reacting this compound in a large excess of methanol (B129727) with an acid catalyst will produce Methyl 3-chloropropanoate. The kinetics are governed by the concentration of the catalyst and the relative concentrations of the competing alcohols.

Synthesis of this compound Derivatives for Targeted Research

The synthetic pathways described in sections 2.4.1 and 2.4.2 provide a powerful combinatorial strategy for generating libraries of this compound derivatives for targeted research applications, such as structure-activity relationship (SAR) studies in materials science or as intermediates for complex molecule synthesis.

A systematic approach can be employed:

Modification at the 3-Position: A series of nucleophiles can be reacted with the parent this compound to create a diverse set of compounds with varying functional groups (e.g., azide, nitrile, amine, ether) at the C-3 position.

Modification at the Ester: Each of the 3-substituted derivatives can then be subjected to transesterification with a panel of different alcohols (e.g., methanol, ethanol, isopropanol) to generate a matrix of compounds with variation at both the acid and alcohol portions of the original molecule.

This modular approach allows for the fine-tuning of molecular properties such as polarity, hydrogen bonding capability, and steric profile. For example, research may require the synthesis of Methyl 3-azidopropanoate or Isopropyl 3-(phenylthio)propanoate, both of which are readily accessible from the this compound scaffold through a two-step sequence of substitution followed by transesterification, or vice versa. This strategic derivatization is essential for developing novel compounds with tailored functions.

Elucidation of Reaction Mechanisms and Kinetics Pertinent to Heptyl 3 Chloropropanoate

Mechanistic Investigations of Heptyl 3-Chloropropanoate (B8744493) Formation Pathways

The Fischer esterification mechanism proceeds through several key reaction intermediates. The process is initiated by the protonation of the carbonyl oxygen of 3-chloropropanoic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of heptanol (B41253).

This attack results in the formation of a tetrahedral intermediate . This intermediate is a crucial species in the reaction pathway, existing in a protonated state. Following its formation, a proton transfer occurs from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid. This converts a hydroxyl group into a good leaving group (water). The elimination of a water molecule from the tetrahedral intermediate, assisted by the push of electrons from the remaining hydroxyl group, regenerates the carbonyl double bond and forms a protonated ester. The final step is the deprotonation of this species to yield the final product, Heptyl 3-chloropropanoate, and regenerate the acid catalyst.

The key intermediates in this pathway are:

Protonated 3-chloropropanoic acid: Enhances the electrophilicity of the carbonyl carbon.

Tetrahedral intermediate: Formed by the nucleophilic addition of heptanol to the protonated carbonyl group.

Protonated this compound: The immediate precursor to the final ester, which releases a proton to yield the product.

Kinetic studies of Fischer esterification reveal that the reaction is typically reversible and follows second-order kinetics. The rate of reaction is dependent on the concentrations of both the carboxylic acid and the alcohol. The general rate law can be expressed as:

Rate = k[RCOOH][R'OH]

Where k is the rate constant. The reaction rate is significantly influenced by several factors:

Temperature: Increasing the temperature generally increases the reaction rate and the final ester yield, although it can have a small negative effect on the equilibrium constant. ceon.rsucr.ac.cr

Catalyst Concentration: The rate is enhanced by the presence of a strong acid catalyst.

Reactant Structure: Steric hindrance plays a crucial role. The rate of esterification tends to decrease with increasing chain length or branching of the alcohol due to steric effects. semanticscholar.org For instance, studies on the esterification of propanoic acid have shown that primary alcohols like 1-butanol react faster than secondary alcohols like 2-propanol. ceon.rs

The following table, based on data from analogous esterification reactions, illustrates the effect of temperature on the conversion of a carboxylic acid.

Temperature (°C)Time (min)Conversion of Propanoic Acid (%)
353042.3
3521083.7
653085.6
6521096.9
This interactive table presents data on the esterification of propanoic acid, illustrating how reaction conversion is affected by temperature and reaction time. ceon.rs

Exploration of Degradation and Transformation Mechanisms in Controlled Environments

The stability of this compound is primarily dictated by its susceptibility to hydrolysis and thermal decomposition. The presence of the chlorine atom influences the reactivity of the ester bond.

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. chemguide.co.uk

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The mechanism involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water to form a tetrahedral intermediate, and subsequent elimination of the alcohol. The reaction is reversible and typically much slower than base-catalyzed hydrolysis. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt. masterorganicchemistry.com The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. nih.gov This is followed by the elimination of the heptoxide anion, which is a stronger base than the hydroxide ion and quickly abstracts a proton from the newly formed 3-chloropropanoic acid. masterorganicchemistry.com This acid-base reaction drives the equilibrium to completion. The generally accepted mechanism for base-catalyzed hydrolysis is the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. nih.gov

The hydrolytic stability of chlorinated esters is influenced by the electron-withdrawing nature of the chlorine atom. This inductive effect can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, potentially increasing the rate of hydrolysis compared to its non-chlorinated analog.

While specific experimental studies on the thermal decomposition of this compound are not widely available, potential pathways can be postulated based on the thermal behavior of similar alkyl halides and esters. At elevated temperatures, several decomposition routes are possible:

Elimination of Hydrogen Chloride (HCl): One likely pathway is the elimination of HCl to form heptyl acrylate. This type of reaction is common for chloroalkanes.

Carbon-Halogen Bond Cleavage: Homolytic cleavage of the C-Cl bond could occur, generating a radical intermediate. This is a common initial step in the thermal decomposition of many halogenated organic compounds. researchgate.net

β-Hydride Elimination: This is a common decomposition mechanism for alkyl groups on surfaces or in organometallic complexes, where a hydrogen atom from the beta-carbon of the alkyl chain is transferred, leading to the formation of an alkene. illinois.eduslideshare.net In the context of this compound, this could potentially occur within the heptyl group under specific catalytic conditions, though it is less likely to be the primary non-catalytic thermal decomposition pathway for the ester itself.

Advanced Spectroscopic and Chromatographic Techniques for Mechanistic Elucidation

The study of the reaction mechanisms for the formation and degradation of this compound relies on a suite of advanced analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation of the final product and for identifying and characterizing transient intermediates. In-situ NMR monitoring can track the concentrations of reactants, intermediates, and products over time, providing kinetic data.

Mass Spectrometry (MS): MS, often coupled with Gas Chromatography (GC-MS), is used to identify the product and any byproducts or degradation products. nist.gov It provides information on the molecular weight and fragmentation patterns, which can help in deducing the structure of unknown compounds and intermediates.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to monitor the progress of the esterification reaction by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C=O stretch of the ester.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are essential for separating the components of a reaction mixture. By analyzing samples at different time intervals, the kinetics of the reaction can be determined by quantifying the consumption of reactants and the formation of products. nist.gov

In-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Reaction Monitoring

In-situ (in the reaction mixture) monitoring techniques are invaluable for obtaining real-time data on the progress of a chemical reaction without the need for sample extraction. Both NMR and IR spectroscopy are powerful non-invasive methods that can provide detailed information about the concentration of reactants, products, and intermediates, thereby elucidating the reaction kinetics and mechanism.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR spectroscopy can track the progress of the esterification reaction to form this compound by monitoring the disappearance of signals corresponding to the reactants (3-chloropropanoic acid and heptanol) and the appearance of signals for the product.

For a typical esterification, specific proton (¹H NMR) and carbon (¹³C NMR) signals would be monitored. For instance, the methylene (B1212753) protons adjacent to the hydroxyl group in heptanol and the acidic proton of 3-chloropropanoic acid would decrease in intensity, while new signals corresponding to the methylene group adjacent to the ester oxygen in this compound would appear and increase in intensity over time.

While specific in-situ NMR data for this compound is not available, data from analogous compounds can illustrate the expected shifts. For example, in the ¹H NMR spectrum of a similar compound, Ethyl 3-chloropropanoate, the key signals are well-defined and can be tracked.

Interactive Data Table: Illustrative ¹H NMR Chemical Shifts for a Chloropropanoate Ester

Functional Group Proton Type Exemplary Chemical Shift (ppm) for Ethyl 3-chloropropanoate
Ethyl Group-CH₃1.25
Ethyl Group-O-CH₂-4.15
Propanoate Backbone-CH₂-Cl3.75
Propanoate Backbone-C(=O)-CH₂-2.85

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. This data is for Ethyl 3-chloropropanoate and is used for illustrative purposes.

In-situ Infrared (IR) Spectroscopy

In-situ IR spectroscopy is particularly effective for monitoring the formation of esters due to the distinct carbonyl (C=O) stretching vibration. The progress of the reaction to form this compound can be followed by observing the decrease in the broad O-H stretching band of the carboxylic acid (around 3000 cm⁻¹) and the appearance of the characteristic C=O stretching band of the ester at approximately 1740 cm⁻¹. libretexts.org Additionally, the C-O single bond stretch of the ester will appear in the fingerprint region (around 1200-1100 cm⁻¹). libretexts.org

The continuous monitoring of these IR bands provides a direct measure of the conversion of the carboxylic acid to the ester, enabling the calculation of kinetic parameters. While a specific in-situ IR spectrum for the synthesis of this compound is not available, the expected changes can be inferred from the spectra of related compounds.

Interactive Data Table: Characteristic IR Absorption Frequencies for Esterification

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Observation During Reaction
Carboxylic AcidO-H stretch3300-2500 (broad)Disappears
Carboxylic AcidC=O stretch~1710Disappears
EsterC=O stretch~1740Appears
EsterC-O stretch~1200-1100Appears
AlcoholO-H stretch3500-3200 (broad)Disappears

Note: These are general ranges and the exact positions can vary.

Mass Spectrometry (MS) for Intermediate Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of compounds and to deduce their structure by analyzing their fragmentation patterns. In the context of this compound, MS can be used to identify potential reaction intermediates and to confirm the structure of the final product through its characteristic fragmentation.

Intermediate Identification

During the synthesis of this compound, particularly in acid-catalyzed esterification, transient intermediates such as protonated forms of the reactants or a tetrahedral intermediate may be formed. While direct observation of these fleeting species is challenging, their presence can sometimes be inferred from the mass spectra of the reaction mixture, especially when using soft ionization techniques that minimize fragmentation.

Fragmentation Analysis

Upon ionization in a mass spectrometer (commonly through electron ionization), this compound would undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is a unique fingerprint of the molecule. The NIST WebBook provides mass spectral data for this compound, which can be analyzed to understand its fragmentation pathways. nist.gov

The fragmentation of esters often involves cleavage of the C-O bond and rearrangements. For this compound, key fragmentation pathways would likely include:

Loss of the heptyl group: Cleavage of the C-O single bond could lead to the loss of the heptyl radical (•C₇H₁₅), resulting in a fragment corresponding to the protonated 3-chloropropanoic acid.

Loss of the chloro-ethyl group: Cleavage alpha to the carbonyl group could result in the loss of a •CH₂CH₂Cl radical.

McLafferty Rearrangement: If a gamma-hydrogen is available on the alkyl chain, a characteristic rearrangement can occur.

Cleavage within the heptyl chain: Fragmentation of the heptyl group itself would produce a series of peaks separated by 14 mass units (CH₂). libretexts.org

The presence of chlorine would also be indicated by the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Interactive Data Table: Predicted Key Mass-to-Charge Ratios (m/z) in the Mass Spectrum of this compound

m/z Value Possible Fragment Ion Plausible Neutral Loss
206/208[C₁₀H₁₉ClO₂]⁺Molecular Ion
107/109[C₃H₄ClO₂]⁺•C₇H₁₅ (Heptyl radical)
99[C₇H₁₅]⁺•C₃H₄ClO₂
43[C₃H₇]⁺(from heptyl chain)

Note: This table is based on general fragmentation patterns of esters and alkyl halides and is intended to be illustrative. The relative abundances of these peaks would depend on the specific conditions of the mass spectrometry experiment.

Computational and Theoretical Chemistry of Heptyl 3 Chloropropanoate

Quantum Chemical Calculations for Molecular Structure and Reactivity of Heptyl 3-Chloropropanoate (B8744493)

There is no published research on the application of quantum chemical calculations to elucidate the molecular structure and reactivity of Heptyl 3-chloropropanoate.

No studies utilizing electronic structure theories such as Density Functional Theory (DFT) or ab initio methods to determine the energy-minimized geometry or to identify transition states for reactions involving this compound have been found. Such calculations would be invaluable for understanding the compound's intrinsic stability and the energy barriers for its chemical transformations.

Consequently, without foundational data on transition states, no reaction coordinate analyses or transition state modeling studies are available. These computational methods are crucial for mapping the energetic pathway of a chemical reaction and providing deep mechanistic insights, but they have not been applied to this compound in any publicly accessible research.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The application of molecular dynamics (MD) simulations to study the dynamic behavior of this compound is another area where research is wanting.

There are no available MD simulation studies that investigate the influence of different solvents on the conformational landscape and reactivity of this compound. Understanding how the solvent environment affects the molecule's shape and accessibility for reaction is critical for optimizing synthetic procedures.

Similarly, no computational research has been published on the interactions of this compound with either heterogeneous catalytic surfaces or the active sites of enzymes. These studies would be essential for designing catalyzed reactions or understanding potential biological activity, but this information remains uninvestigated in the public literature.

Predictive Modeling of Synthetic Outcomes and Mechanistic Pathways

Predictive modeling, which leverages computational chemistry to forecast the results of chemical reactions and elucidate their mechanisms, has not been applied to the synthesis or reactions of this compound in any documented research. Such models are instrumental in modern chemistry for accelerating research and development, but they have yet to be developed for this specific compound.

Cheminformatics and Machine Learning Approaches in Organic Synthesis

The synthesis of a target molecule like this compound involves the strategic formation of its ester and carbon-chlorine bonds. Modern organic synthesis is increasingly supported by cheminformatics and machine learning, which leverage vast datasets of known chemical reactions to predict synthetic routes and optimal reaction conditions. nih.govengineering.org.cn

Machine learning models, particularly neural networks, are trained on millions of reaction examples from chemical databases. nih.gov These models can predict suitable catalysts, solvents, reagents, and temperatures for a given transformation. nih.govchemrxiv.org For the synthesis of this compound, which is typically formed via the esterification of 3-chloropropionic acid with heptanol (B41253), a machine learning model could be employed to:

Predict Optimal Conditions: By inputting the reactants (3-chloropropionic acid and heptanol) and the product (this compound), the model could suggest the most effective acid catalyst and solvent system to maximize yield and minimize reaction time.

Identify Alternative Synthetic Routes: Retrosynthesis prediction algorithms can propose alternative disconnections of the target molecule, potentially revealing novel or more efficient synthetic pathways that a human chemist might not consider. engineering.org.cn

Solvent and Reagent Similarity: These models can learn the functional similarities between different chemical species, allowing for the suggestion of greener or more cost-effective solvent and reagent alternatives without the need for extensive experimental screening. nih.govchemrxiv.org For instance, a model could identify alternative solvents to traditional hydrocarbons or chlorinated solvents that still provide a suitable reaction environment.

The accuracy of these predictive models is continually improving. For general organic reactions, models can predict the correct catalyst, solvent, and reagent combination with high accuracy, and temperature predictions are often within a ±20 °C range of the experimental value. nih.gov

Table 1: Computed Properties of this compound and Related Compounds
PropertyThis compoundEthyl 3-chloropropanoate3-Chloropropionic acid
Molecular FormulaC10H19ClO2 nist.govC5H9ClO2 nih.govC3H5ClO2 nih.gov
Molecular Weight206.710 g/mol nist.gov136.58 g/mol nih.gov108.53 g/mol nih.gov
XLogP33.51.1 nih.gov0.6 nih.gov
Hydrogen Bond Donor Count00 nih.gov1 nih.gov
Hydrogen Bond Acceptor Count22 nih.gov2 nih.gov
Rotatable Bond Count94 nih.gov2 nih.gov

Computational Approaches to Reaction Dynamics and Molecular Properties

Computational chemistry provides the tools to move beyond static pictures of molecules and explore the dynamics of their reactions. uchicago.edunih.gov By examining the potential energy surface of a reaction, chemists can understand the intricate details of bond breaking and formation. nih.gov For this compound, these methods can be applied to study its reactivity, particularly in reactions such as nucleophilic substitution or hydrolysis.

The hydrolysis of carboxylic acid esters, for example, is a fundamental reaction that can be meticulously studied using computational methods. epa.gov The base-catalyzed hydrolysis of an ester like this compound typically proceeds through a bimolecular nucleophilic acyl substitution (BAC2) mechanism. epa.gov Computational modeling of this process would involve:

Mapping the Reaction Path: Using methods like the Intrinsic Reaction Coordinate (IRC), the entire path from reactants (ester and hydroxide (B78521) ion) to products (carboxylate and alcohol) can be mapped. nih.gov This delineates the step-by-step energetic changes along the reaction coordinate. nih.gov

Analyzing the Transition State: The transition state is the highest energy point on the reaction path and is critical for determining the reaction rate. nih.gov Computational analysis can reveal its precise geometry, showing the partial formation of the carbon-oxygen bond with the incoming nucleophile and the partial breaking of the bond to the leaving alkoxy group.

Elucidating Reaction Phases: Advanced approaches like the Unified Reaction Valley Approach (URVA) can partition the reaction mechanism into distinct phases: an initial contact phase, a preparatory phase where reactants orient themselves, the transition state phase where the key chemical changes occur, and finally product adjustment and separation phases. nih.gov This provides a highly detailed narrative of the chemical transformation.

Analytical Methodologies for Comprehensive Characterization of Heptyl 3 Chloropropanoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution and, increasingly, in the solid state. For Heptyl 3-chloropropanoate (B8744493), NMR provides precise information about the chemical environment of each proton and carbon atom, allowing for unambiguous structural assignment.

Based on the structure of Heptyl 3-chloropropanoate, predicted ¹H and ¹³C NMR chemical shifts can be estimated. These predictions are derived from established chemical shift ranges for similar functional groups and structural motifs.

Predicted ¹H NMR Data for this compound (in CDCl₃)

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
CH₃ (heptyl) ~0.89 Triplet 3H
(CH₂)₄ (heptyl) ~1.28 Multiplet 8H
O-CH₂-CH₂ (heptyl) ~1.63 Quintet 2H
Cl-CH₂ ~3.75 Triplet 2H
CH₂-C=O ~2.80 Triplet 2H

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Predicted Chemical Shift (ppm)
C=O ~170
O-CH₂ (heptyl) ~65
Cl-CH₂ ~41
CH₂-C=O ~38

While one-dimensional (1D) NMR provides fundamental information, complex molecules often require multi-dimensional techniques for complete structural assignment. For this compound, 2D-NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal proton-proton coupling correlations, for instance, confirming the connectivity between the protons on the chlorinated ethyl group and the adjacent methylene (B1212753) group of the propanoate moiety, as well as the couplings within the heptyl chain. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in their solid form. wikipedia.org For this compound, ssNMR could be used to study its crystalline packing, conformational polymorphism, and dynamics in a solid matrix. acs.orgemory.edu Techniques like Magic Angle Spinning (MAS) are employed to average out anisotropic interactions that broaden signals in the solid state, leading to higher resolution spectra. wikipedia.orgemory.edu

Isotopic labeling is a powerful method used to trace the fate of atoms in chemical reactions or to aid in spectral assignment. wikipedia.orgcernobioscience.com By selectively replacing an atom, such as ¹²C with ¹³C or ¹H with ²H (deuterium), specific signals in the NMR or mass spectrum can be identified. For instance, synthesizing this compound with a ¹³C label at the carbonyl position would definitively confirm the assignment of the carbonyl carbon in the ¹³C NMR spectrum. In mechanistic studies, isotopic labeling could be used to follow the pathways of esterification or potential degradation reactions involving this compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition and molecular formula of a compound. For this compound (C₁₀H₁₉ClO₂), HRMS would distinguish its exact mass from other compounds with the same nominal mass. The presence of chlorine is readily identified by the characteristic isotopic pattern, with the M+2 peak (due to the ³⁷Cl isotope) having an abundance of approximately one-third that of the molecular ion peak (M+, due to the ³⁵Cl isotope).

Expected HRMS Data for this compound

Ion Calculated m/z ([M]⁺ for ³⁵Cl) Calculated m/z ([M+2]⁺ for ³⁷Cl)

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and fragmented to generate a secondary mass spectrum. This provides detailed structural information by revealing the fragmentation pathways of the parent ion. For this compound, MS/MS would help to confirm the connectivity of the molecule. Common fragmentation patterns for esters include cleavage of the C-O bond and McLafferty rearrangements. libretexts.orglibretexts.org The presence of the chlorine atom also influences fragmentation, often involving the loss of HCl or a chlorine radical.

Plausible Fragmentation Pathways for this compound in MS/MS

Fragment Ion Plausible Structure
[C₇H₁₅O]⁺ Loss of the chloropropionyl group
[C₇H₁₄]⁺ Loss of 3-chloropropanoic acid
[C₃H₄ClO]⁺ Acylium ion from the chloropropanoate moiety

When this compound is part of a complex mixture, such as in a reaction monitoring or environmental sample analysis, hyphenated techniques are essential. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like esters. The sample is first separated based on boiling point and polarity by the gas chromatograph, and then each component is analyzed by the mass spectrometer. This allows for both the identification and quantification of this compound in a mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly for less volatile or thermally labile compounds. nih.govresearchgate.net While this compound is likely amenable to GC-MS, LC-MS could also be employed, especially if it is present in a matrix with non-volatile components. The choice of ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) would be optimized for the specific analysis.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and the carbon-chlorine bond. libretexts.org The most prominent peak would be the strong C=O stretching vibration of the ester.

Raman Spectroscopy Raman spectroscopy is a complementary technique to IR spectroscopy. While strong IR bands are associated with large changes in dipole moment, strong Raman bands arise from vibrations that cause a significant change in polarizability. For this compound, the C-Cl stretch may be more prominent in the Raman spectrum compared to the IR spectrum. researchgate.netnih.gov

Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman)
C-H (alkyl) Stretching 2850-2960 2850-2960
C=O (ester) Stretching ~1735-1750 (strong) ~1735-1750 (weak/medium)
C-O (ester) Stretching ~1150-1250 (strong) ~1150-1250

Table of Compounds Mentioned

Compound Name
This compound
Deuterium
Carbon-13
Chlorine-35

Functional Group Identification and Conformational Studies

The initial step in the characterization of this compound involves the unequivocal identification of its constituent functional groups and the study of its conformational isomers. Spectroscopic techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for this purpose.

Fourier Transform Infrared (FTIR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the most prominent vibrational bands are associated with the ester and the alkyl chloride moieties. The stretching vibration of the carbonyl group (C=O) of the ester is typically observed as a strong absorption band in the region of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester group give rise to two or more distinct bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹. The presence of the chlorine atom is indicated by the C-Cl stretching vibration, which is usually found in the 800-600 cm⁻¹ region.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Ester CarbonylC=O Stretch1750-1735Strong
Ester C-OC-O Stretch1300-1000Strong
Alkyl HalideC-Cl Stretch800-600Medium to Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure and connectivity of atoms. Both ¹H and ¹³C NMR are employed for the structural elucidation of this compound. In the ¹H NMR spectrum, the protons adjacent to the carbonyl group of the ester typically appear as a triplet at approximately 2.8 ppm, while the protons adjacent to the chlorine atom are observed as a triplet around 3.7 ppm. The protons of the heptyl chain exhibit a series of multiplets in the upfield region of the spectrum.

Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be utilized for conformational studies. These experiments provide insights into the spatial proximity of different protons within the molecule, allowing for the determination of preferred conformations of the flexible heptyl chain and the orientation of the chloropropanoate group.

In-situ Monitoring of Chemical Transformations and Product Purity

The synthesis of this compound, typically through the esterification of 3-chloropropanoic acid with heptanol (B41253), can be monitored in real-time using in-situ spectroscopic techniques. This allows for the tracking of reaction kinetics and the optimization of reaction conditions. Following the synthesis, the purity of the final product is assessed, primarily using chromatographic methods.

In-situ Reaction Monitoring techniques, such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy, are invaluable for observing the progress of the esterification reaction without the need for sample withdrawal. By immersing a probe directly into the reaction mixture, the disappearance of the broad O-H stretching band of the carboxylic acid (around 3300-2500 cm⁻¹) and the appearance of the characteristic C=O stretching band of the ester product can be monitored continuously. This real-time data allows for the determination of reaction endpoints and the identification of any potential side reactions.

Product Purity Assessment is commonly performed using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A pure sample of this compound should ideally exhibit a single peak in the gas chromatogram. The presence of additional peaks may indicate unreacted starting materials, by-products, or other impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity.

Analytical Technique Parameter Monitored/Measured Purpose
In-situ ATR-FTIRDisappearance of O-H band, Appearance of C=O bandReal-time reaction monitoring, kinetic studies
In-situ Raman SpectroscopyChanges in vibrational modes of reactants and productsReal-time reaction monitoring, kinetic studies
Gas Chromatography (GC-FID/MS)Peak area of this compound and impuritiesQuantitative purity assessment, identification of impurities

Advanced Chromatographic Separations for this compound

For more specialized analytical challenges, such as the separation of enantiomers, isolation of isomers, and detection of trace-level impurities, advanced chromatographic techniques are employed.

Enantioselective Gas Chromatography and Liquid Chromatography for Chiral Resolution

Since this compound possesses a chiral center at the second carbon of the propanoate moiety, it can exist as a pair of enantiomers. The separation of these enantiomers is crucial in stereoselective synthesis and for studying their differential biological activities.

Enantioselective Gas Chromatography (GC) can be employed for the chiral resolution of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. For analogous compounds like methyl 2-chloropropanoate, modified cyclodextrins have been successfully used as CSPs. researchgate.net The choice of the specific CSP and the optimization of chromatographic parameters such as temperature and carrier gas flow rate are critical for achieving baseline separation of the enantiomers.

Enantioselective High-Performance Liquid Chromatography (HPLC) is another powerful technique for chiral separations. Similar to enantioselective GC, this method uses a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds, including esters. The separation is achieved by exploiting the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.

Preparative Chromatography for Isomer Isolation and Purification

In cases where positional isomers of this compound might be present (e.g., Heptyl 2-chloropropanoate), or for the isolation of the individual enantiomers after a successful chiral separation, preparative chromatography is the method of choice.

Preparative High-Performance Liquid Chromatography (HPLC) is a scaled-up version of analytical HPLC designed to purify larger quantities of a compound. By using larger columns and higher flow rates, it is possible to isolate milligrams to grams of a specific isomer. The fractions corresponding to each separated isomer are collected as they elute from the column. The purity of the collected fractions is then verified using analytical chromatography.

Optimization of Chromatographic Conditions for Trace Analysis

The detection and quantification of trace amounts of this compound, for instance in environmental samples or as an impurity in other products, requires highly sensitive and selective analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for trace analysis of volatile and semi-volatile organic compounds. To achieve the necessary sensitivity, the GC-MS method must be carefully optimized. This includes selecting an appropriate capillary column with a stationary phase that provides good resolution for the target analyte. The injection technique, such as splitless or on-column injection, is chosen to maximize the transfer of the analyte to the column. For detection, the mass spectrometer is often operated in selected ion monitoring (SIM) mode. In SIM mode, the instrument is set to detect only a few specific ions characteristic of this compound, which significantly enhances the signal-to-noise ratio and lowers the detection limits. For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides a unique signature that can be used for confident identification at trace levels. nih.gov

Chromatographic Technique Application for this compound Key Parameters for Optimization
Enantioselective GCSeparation of (R)- and (S)-enantiomersChiral stationary phase, temperature program, carrier gas flow
Enantioselective HPLCSeparation of (R)- and (S)-enantiomersChiral stationary phase, mobile phase composition, flow rate
Preparative HPLCIsolation and purification of isomersColumn dimensions, mobile phase, sample loading, fraction collection
GC-MS (Trace Analysis)Detection and quantification at low concentrationsCapillary column, injection mode, MS detector settings (SIM mode)

Environmental and Ecological Chemical Research on this compound

Environmental and Ecological Chemical Research on Heptyl 3 Chloropropanoate

Biotransformation and Biodegradation Mechanisms of Chlorinated Esters

The microbial breakdown of chlorinated esters like heptyl 3-chloropropanoate (B8744493) is a key process in their environmental fate. This transformation is largely dependent on the actions of specific microorganisms and the enzymes they produce.

Microbial Degradation Pathways of Chlorinated Carboxylic Acid Derivatives

Microorganisms have evolved diverse strategies to utilize chlorinated organic compounds as sources of carbon and energy. The degradation of chlorinated carboxylic acid derivatives, a class that includes heptyl 3-chloropropanoate, typically involves a series of enzymatic reactions.

A common initial step in the breakdown of esters of chlorinated carboxylic acids is hydrolysis, which splits the ester bond to yield an alcohol and a chlorinated carboxylic acid. nih.gov For this compound, this would result in the formation of heptanol (B41253) and 3-chloropropanoic acid. Subsequently, the chlorinated acid undergoes dehalogenation, a critical step where the chlorine atom is removed from the molecule. nih.gov This can occur through several mechanisms, including hydrolytic, reductive, or oxygenolytic dehalogenation. nih.gov

For instance, some bacteria can metabolize 3-chloropropionic acid. researchgate.net The degradation of β-chlorinated acids, such as 3-chloropropionate, often requires their activation to coenzyme A (CoA) derivatives before dehalogenation can occur. asm.org This process is distinct from the degradation of α-chlorinated acids. asm.org The resulting intermediates are then channeled into central metabolic pathways, like the tricarboxylic acid (TCA) cycle, for energy production. researchgate.net

Identification and Characterization of Enzyme Systems Involved in Halogenated Ester Hydrolysis

The enzymatic breakdown of halogenated esters is primarily carried out by two main classes of enzymes: esterases and dehalogenases. doubtnut.com

Esterases are hydrolases that catalyze the cleavage of ester bonds. nih.gov In the context of this compound, an esterase would catalyze its hydrolysis to heptanol and 3-chloropropanoate. These enzymes exhibit a wide range of substrate specificities. nih.gov Some esterases are highly efficient at hydrolyzing esters with shorter acyl chains, while others may prefer longer chains. thejaps.org.pk The activity of these enzymes can be influenced by factors such as pH, temperature, and the presence of metal ions. thejaps.org.pk For example, some bacterial esterases show optimal activity at alkaline pH and temperatures around 50°C. thejaps.org.pk

Dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds, a crucial step in detoxifying halogenated compounds. nih.gov There are several types of dehalogenases, each with specificity for different types of halogenated substrates. mdpi.com Haloacid dehalogenases (HADs) are specifically involved in the dehalogenation of haloalkanoic acids. asm.org These can be further classified based on their stereospecificity and the position of the halogen on the carbon chain. mdpi.comfrontiersin.org For example, some dehalogenases act on α-halo-substituted alkanoic acids, while others are specific for β-halo-substituted ones. nih.govasm.org The dehalogenation of 3-chloropropionate, the likely product of this compound hydrolysis, would be carried out by a β-haloacid dehalogenase. researchgate.netasm.org

The identification and characterization of these enzymes often involve isolating microorganisms capable of growth on chlorinated compounds, followed by purification and biochemical analysis of the enzymes responsible for the degradation. researchgate.netnih.gov

Abiotic Degradation Processes in Environmental Matrices

In addition to microbial activity, abiotic processes such as photolysis and hydrolysis contribute to the breakdown of chemical compounds in the environment. The sorption and transport of these compounds also play a significant role in their environmental distribution and fate.

Photolytic and Hydrolytic Decomposition Mechanisms

Photolytic Decomposition:

Photolysis is the breakdown of chemical compounds by light. The photolytic degradation of chlorinated esters can occur through direct absorption of light or through indirect processes involving other light-absorbing substances in the environment. For some chlorinated esters, irradiation with ultraviolet (UV) light can lead to dechlorination, where the chlorine atom is removed from the molecule. nih.gov This process can also involve other reactions like ether bond cleavage and rearrangements of the molecular structure. nih.gov The rate of photolytic decomposition can be influenced by the specific chemical structure and the environmental conditions. For instance, the half-life of decomposition for the n-butyl ester of 2,4-dichlorophenoxyacetic acid under certain UV irradiation conditions was found to be around 13 days. nih.gov

Hydrolytic Decomposition:

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The ester linkage in this compound is susceptible to hydrolysis, which would yield heptanol and 3-chloropropanoic acid. The rate of hydrolysis is influenced by pH and temperature. nih.gov Generally, ester hydrolysis is faster under alkaline conditions. nih.gov The stability of esters to hydrolysis can also be affected by the structure of the alcohol and carboxylic acid components. For example, the size of the alkyl group in the alcohol part of the ester can influence the rate of hydrolysis. nih.govkpi.ua Studies on various esters have shown that increasing the length of the alkyl chain can sometimes lead to a decrease in the rate of hydrolysis. semanticscholar.org

Sorption and Transport Phenomena of this compound in Environmental Systems

The movement and distribution of this compound in the environment are governed by its physical and chemical properties, particularly its water solubility and its tendency to adsorb to soil and sediment particles.

Sorption:

Sorption is the process by which a chemical binds to solid particles such as soil organic matter and clays. The extent of sorption is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc). Compounds with high Koc values tend to be more strongly adsorbed to soil and sediment, which can reduce their mobility and bioavailability. Chlorinated organic compounds exhibit a wide range of sorption behaviors. rsc.org The properties of chlorinated esters, such as their hydrophobicity, will influence their partitioning between water and solid phases. mdpi.com For instance, more water-soluble organophosphate esters tend to remain in the water phase, while those with poor water solubility are more likely to be found in sediments. mdpi.com

Transport:

The transport of this compound in the environment can occur through various mechanisms, including atmospheric transport and movement in water. Chlorinated compounds, including some chlorinated esters, have been detected in remote environments, suggesting they can undergo long-range atmospheric transport. mdpi.comnih.gov Their persistence in the atmosphere and water contributes to their potential for long-distance travel. mdpi.comacs.org In aquatic systems, the transport of chlorinated esters is influenced by their partitioning between the dissolved phase and suspended particles. rsc.org More soluble compounds are readily transported with water flow, while those adsorbed to particles will move with the sediment. rsc.orgacs.org

The following table provides an overview of the key processes and influencing factors in the environmental fate of chlorinated esters like this compound.

Process Description Key Influencing Factors
Biotransformation Microbial breakdown of the compound.Presence of specific microorganisms, enzyme activity (esterases, dehalogenases), chemical structure.
Photolysis Decomposition by light.Light intensity and wavelength, presence of photosensitizers, chemical structure.
Hydrolysis Decomposition by water.pH, temperature, chemical structure (ester linkage).
Sorption Binding to soil and sediment.Organic carbon content of soil/sediment, hydrophobicity of the compound (Koc).
Transport Movement through air and water.Water solubility, volatility, persistence in environmental compartments.

Advanced Applications in Materials Science and Industrial Processes Involving Heptyl 3 Chloropropanoate

Integration of Heptyl 3-Chloropropanoate (B8744493) in Polymer Synthesis and Modification

The presence of a reactive chlorine atom and an ester group makes Heptyl 3-chloropropanoate a valuable component in the design and synthesis of new polymeric materials. It can be incorporated into polymer chains as a monomer or used to functionalize existing polymers, thereby tailoring their properties for specific applications.

This compound can serve as a monomer or co-monomer in various polymerization reactions to create polymers with unique macromolecular architectures. mdpi.comresearchgate.net The ester group provides a degree of hydrophobicity, while the chlorine atom introduces a site for post-polymerization modification. This dual functionality allows for the synthesis of complex polymer structures, such as block copolymers, graft copolymers, and star polymers. mdpi.com

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are particularly well-suited for polymerizing monomers like this compound. acs.orgcmu.edumdpi.com These methods allow for precise control over the polymer's molecular weight, architecture, and functionality. acs.orgcmu.edu For instance, in ATRP, the chlorine atom on the this compound monomer can act as an initiating site, allowing for the growth of polymer chains with controlled lengths and low polydispersity. cmu.edumdpi.com

The incorporation of this compound into a polymer backbone can influence its physical and chemical properties. The long heptyl chain can increase the polymer's flexibility and solubility in organic solvents, while the chlorine atom can enhance its flame retardancy or serve as a handle for further chemical reactions.

The reactive nature of the chlorine atom in this compound makes it an excellent candidate for the functionalization of existing polymeric materials. Through nucleophilic substitution reactions, the chlorine atom can be replaced with a wide variety of functional groups, allowing for the tailoring of the polymer's properties. cmu.edu

For example, a polymer containing this compound units can be reacted with amines, azides, or thiols to introduce new functionalities. This post-polymerization modification can be used to alter the polymer's solubility, introduce cross-linking sites, or attach bioactive molecules. This approach provides a versatile platform for creating materials with specific properties for applications in drug delivery, coatings, and sensors. googleapis.com

A notable application is in the development of curable polymeric coatings. google.com By incorporating monomers with reactive functionalities, such as the chlorine in this compound, coatings can be designed to have specific properties like metal-chelation for antioxidant active packaging. google.com

Role in the Design of Novel Chemical Entities and Functional Molecules

Beyond polymer science, this compound serves as a key precursor in the synthesis of fine chemicals and specialty molecules, including chiral building blocks.

Fine chemicals are complex, pure chemical substances produced in limited quantities and used as intermediates in the manufacturing of specialty chemicals like pharmaceuticals and agrochemicals. massspeclab.com this compound, with its reactive chlorine and ester functionalities, is a valuable starting material in multi-step organic syntheses. massspeclab.com

The chlorine atom can be readily displaced by various nucleophiles to introduce different functional groups, while the ester can be hydrolyzed or transesterified. This allows for the construction of more complex molecular frameworks. For example, it can be used in cross-electrophile coupling reactions, a modern synthetic method for forming carbon-carbon bonds. acs.org A specific instance involved the cross-coupling of an ethyl 3-chloropropanoate with a chloropyridine on a multi-kilogram scale, demonstrating its utility in large-scale synthesis. acs.org

The stereoselective synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries, as different enantiomers of a molecule can have vastly different biological activities. nih.govrsc.org Halogenated esters like this compound can be used as substrates in stereoselective reactions to produce chiral building blocks. nih.gov

Various catalytic systems have been developed to achieve high stereoselectivity in reactions involving halogenated compounds. nih.govresearchgate.net For instance, iron(III)-catalyzed halogenation reactions of sulfonate esters can proceed with either inversion or retention of configuration depending on the substrate and reaction conditions. researchgate.net While direct stereoselective reactions on this compound are not extensively documented in the provided results, the principles of stereoselective synthesis using similar halogenated esters are well-established. nih.govnih.gov The development of methods for the stereocontrolled introduction of carbon-halogen bonds is an active area of research. nih.gov

The use of chiral auxiliaries or catalysts can direct the stereochemical outcome of reactions at the carbon atom bearing the chlorine. Subsequent removal of the chiral auxiliary and modification of the ester group can lead to the formation of enantiomerically enriched building blocks.

Process Optimization and Scale-Up Considerations in Industrial Chemical Manufacturing of this compound

The industrial production of this compound involves the esterification of 3-chloropropionic acid with heptanol (B41253). Optimizing this process for large-scale manufacturing requires careful consideration of reaction conditions, catalyst selection, and purification methods to ensure high yield, purity, and cost-effectiveness.

Key parameters that are typically optimized include:

Reaction Temperature and Pressure: These affect the reaction rate and equilibrium position.

Catalyst: Acid catalysts are commonly used for esterification. The choice of catalyst can influence reaction time and selectivity.

Reactant Ratio: Using an excess of one reactant can drive the equilibrium towards the product side.

Water Removal: As water is a byproduct of esterification, its continuous removal is crucial for achieving high conversion.

The table below outlines typical process parameters and their impact on the industrial synthesis of this compound.

ParameterTypical Range/OptionsImpact on Process
Reactants 3-Chloropropionic acid, HeptanolStoichiometric or slight excess of alcohol
Catalyst Sulfuric acid, p-Toluenesulfonic acid, Solid acid catalystsIncreases reaction rate; choice affects corrosion and separation
Temperature 80-150 °CHigher temperature increases rate but may lead to side reactions
Pressure Atmospheric or vacuumVacuum can be used to remove water and drive the reaction
Reaction Time Several hoursDependent on other parameters; monitored for completion
Purification Distillation, Washing, NeutralizationRemoves unreacted starting materials, catalyst, and byproducts

The selection of appropriate materials of construction for the reactor and downstream processing equipment is also critical to prevent corrosion, especially when using strong acid catalysts. Process modeling and simulation can be employed to predict the optimal operating conditions and facilitate the scale-up from laboratory to industrial production.

Reactor Design and Reaction Engineering Principles for Efficient Production

The synthesis of this compound, typically achieved through the Fischer esterification of 3-chloropropanoic acid and heptanol, is a reversible reaction. allen.ingeeksforgeeks.orgjove.com Consequently, reactor design and reaction engineering principles are focused on maximizing product yield by shifting the reaction equilibrium forward. Key strategies include the continuous removal of the water byproduct, the use of an appropriate catalyst, and optimization of process parameters. sparkl.memasterorganicchemistry.com

Several reactor configurations can be employed for the production of esters like this compound, each with distinct operational characteristics.

Batch Reactors: The most common setup for esterification is the stirred-tank batch reactor. ije.ir For a similar compound, undecyl 3-chloropropanoate, a typical laboratory protocol involves refluxing the reactants in toluene (B28343) at elevated temperatures, using a Dean-Stark apparatus to continuously remove water. masterorganicchemistry.comvulcanchem.com This approach, while flexible, can have longer cycle times and lower productivity, making it suitable for smaller-scale production. ijert.org

Continuous Stirred-Tank Reactors (CSTRs): CSTRs are widely used in the chemical industry for their simplicity and continuous operation. researchcommons.orgresearchcommons.org They provide a controlled environment for the reaction, but the reversible nature of esterification can limit the conversion achieved in a single CSTR. researchcommons.org For industrial-scale production, multiple CSTRs in series or a CSTR followed by another reactor type may be necessary to achieve high conversion.

Plug Flow Reactors (PFRs): Also known as tubular reactors, PFRs are characterized by a flow pattern where reactants move along the reactor length with minimal back-mixing. ijltemas.in For exothermic esterification reactions, multi-tubular PFRs are often preferred as they allow for efficient heat removal. mdpi.com PFRs can achieve higher conversion rates than a single CSTR of the same volume and are well-suited for large-scale, continuous production. ijltemas.inmdpi.com

Continuous Flow Reactors: Modern approaches increasingly utilize continuous flow synthesis, which offers significant improvements over traditional batch processes. mdpi.comacs.org These systems, often using micro- or mesoreactors, provide superior heat and mass transfer, enabling shorter reaction times, lower temperatures, and reduced solvent usage. mdpi.comacs.org For the synthesis of similar esters, continuous flow has been shown to cut reaction times from many hours to as little as 30 minutes. acs.org

The selection of the reactor is intrinsically linked to core reaction engineering principles. The molar ratio of reactants is a critical variable; using an excess of the alcohol (heptanol) can drive the reaction forward, increasing the ester yield. sparkl.mescispace.com Temperature control is also vital, as higher temperatures increase the reaction rate but can also favor the reverse hydrolysis reaction if water is not effectively removed. sparkl.me

Table 1: Comparison of Reactor Types for this compound Production

Reactor TypeMode of OperationKey AdvantagesKey DisadvantagesTypical Application
Batch ReactorDiscontinuousHigh flexibility for multiple products, simple setup. ijert.orgLonger cycle times, lower productivity, potential for batch-to-batch variability. ijert.orgSmall-scale production, research and development.
CSTRContinuousGood temperature control, simple continuous operation. researchcommons.orgLower conversion per unit volume compared to PFR for the same conditions. mdpi.comLarge-scale production where moderate conversion is acceptable.
PFRContinuousHigh conversion per unit volume, efficient for large-scale production, uniform product quality. ijltemas.inmdpi.comPoor temperature control for highly exothermic reactions (unless multi-tubular), less flexible.Large-scale, dedicated chemical manufacturing.
Continuous Flow (Micro/Meso)ContinuousExcellent heat/mass transfer, short reaction times, enhanced safety, reduced waste. mdpi.comacs.orgPotential for clogging with solids, may require specialized equipment.Process development, high-value chemical synthesis, green manufacturing.

Integration of Real-Time Data Analysis and Mathematical Modeling for Process Optimization

To maximize efficiency and ensure consistent product quality, modern chemical manufacturing integrates real-time process analytical technology (PAT) with mathematical modeling. This allows for precise control and optimization of the this compound production process.

Mathematical Modeling: Kinetic modeling is fundamental to understanding and predicting the behavior of the esterification reaction. mdpi.comresearchgate.net Models such as the pseudo-homogeneous model, which simplifies the heterogeneous catalytic system into a single phase, are commonly used. ije.ir These models use rate expressions to describe the speed of the forward and reverse reactions, incorporating parameters like temperature, reactant concentrations, and catalyst loading. acs.org By fitting experimental data to these models, key parameters like rate constants and activation energies can be determined. mdpi.comacs.org This information is invaluable for simulating reactor performance, optimizing operating conditions (e.g., temperature profiles, reactant feed ratios), and designing control strategies to maximize yield. researchcommons.orgresearchcommons.org

Real-Time Data Analysis: Continuous monitoring of the reaction progress is crucial for effective process control. Traditional off-line analysis methods like gas chromatography (GC) are accurate but introduce delays. nih.gov Modern in-situ analytical techniques provide real-time data without the need for sampling.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FT-IR) Spectroscopy: This technique uses a probe inserted directly into the reactor to monitor the concentration of reactants and products by their characteristic infrared absorption bands. spectroscopyonline.com It allows for the accurate determination of the reaction endpoint and can track the formation of intermediates and by-products. spectroscopyonline.comatmajaya.ac.id

Mass Spectrometry (MS): On-line mass spectrometry can be coupled with a reactor to provide detailed concentration profiles for all components in the reaction mixture. nih.gov This method is highly sensitive and can detect trace impurities and side products. nih.gov

Other Sensors: Simpler methods, such as measuring the relative humidity of gas flowing through the reactor, can be used to estimate the rate of water production, which directly correlates to the reaction conversion in a solvent-free system. nih.gov

The data from these real-time analyses can be fed into a control system that autonomously adjusts process parameters—such as temperature or flow rates—to maintain optimal conditions, a concept known as autonomous self-optimization. acs.org Statistical methods like Response Surface Methodology (RSM) are often used in conjunction with these techniques to systematically design experiments and identify the optimal combination of process variables to maximize the yield of this compound. ijert.orgnih.govmdpi.com

Table 2: Process Optimization Techniques for Esterification

TechniquePurposeKey BenefitsRelevant Findings/Application
Kinetic Modeling (e.g., Pseudo-Homogeneous)Predict reaction rates and equilibrium.Enables reactor design, simulation, and optimization of operating conditions. mdpi.comUsed to determine activation energy and rate constants for esterification reactions. researchgate.netacs.org
Response Surface Methodology (RSM)Statistical optimization of process variables.Efficiently identifies optimal conditions with a minimum number of experiments. ijert.orgApplied to optimize variables like temperature, catalyst concentration, and molar ratios for ester production. nih.govmdpi.com
In-situ ATR-FT-IR SpectroscopyReal-time monitoring of chemical composition.Non-invasive, provides continuous data on reactants and products, no sampling required. spectroscopyonline.comSuccessfully used to monitor complex esterification reactions and determine reaction endpoints accurately. spectroscopyonline.comatmajaya.ac.id
On-line Mass SpectrometryReal-time monitoring and impurity detection.High sensitivity, provides concentration profiles for all components, detects trace impurities. nih.govProven effective for quantitative reaction monitoring and detecting side reactions in ester synthesis. nih.gov

Sustainable Chemical Manufacturing Practices for this compound

The principles of green chemistry are increasingly driving innovation in chemical manufacturing to reduce environmental impact and enhance safety. For this compound, this involves developing alternatives to traditional synthesis routes that often rely on harsh acid catalysts and hazardous organic solvents. researchinschools.org

Enzymatic Catalysis: One of the most promising green alternatives is the use of enzymes, particularly lipases, as biocatalysts. rsc.orgnih.gov Lipases can catalyze esterification reactions with high selectivity under mild conditions (e.g., lower temperatures of 40-50°C). vulcanchem.com This approach offers several advantages over conventional acid catalysis:

Reduced Energy Consumption: Lower reaction temperatures translate to significant energy savings. vulcanchem.com

Avoidance of Hazardous Waste: Eliminates the need for corrosive mineral acids like sulfuric acid and the subsequent neutralization steps, thereby reducing salt waste. researchinschools.org

High Selectivity: Enzymes can be highly specific, reducing the formation of unwanted by-products. The selective hydrolysis of chloropropionate esters using lipases is also a known process. google.com

Reusability: Immobilizing the enzyme on a solid support allows for easy separation from the reaction mixture and reuse over multiple cycles, improving process economics. nih.govacs.org

Green Solvents and Solvent-Free Systems: The choice of solvent is a major contributor to the environmental footprint of a chemical process. imperial.ac.uk Traditional solvents like toluene, used in some esterification protocols, are volatile organic compounds (VOCs). vulcanchem.com Green chemistry seeks to replace these with more benign alternatives.

Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): These materials have negligible vapor pressure, reducing air pollution. researchinschools.orgimperial.ac.uk Some acidic ILs and DES can act as both the solvent and the catalyst, simplifying the process. researchinschools.orgdergipark.org.tr

Acetonitrile: Has been demonstrated as a greener and less hazardous solvent for Steglich esterification, a different type of ester synthesis. nih.gov

Solvent-Free Systems: Conducting the reaction without any solvent is the ideal green solution. This is often feasible in enzymatic reactions where the substrates themselves can form the reaction medium. nih.govnih.gov

Process Intensification: As mentioned previously, continuous flow processing is considered a green technology. It improves energy efficiency, minimizes reactor volume, reduces waste, and offers better control, leading to a more sustainable and safer manufacturing process. acs.orgrsc.org Combining enzymatic catalysis with continuous flow reactors represents a state-of-the-art approach to the sustainable synthesis of esters. mdpi.comrsc.org

Table 3: Comparison of Conventional and Sustainable Synthesis Methods

ParameterConventional Method (Acid-Catalyzed)Sustainable Method (Enzyme-Catalyzed)
CatalystStrong mineral acids (e.g., H₂SO₄). allen.invulcanchem.comLipases (e.g., Candida antarctica Lipase B). vulcanchem.com
TemperatureHigh (e.g., >100°C). vulcanchem.comMild (e.g., 40-60°C). vulcanchem.com
SolventOften requires organic solvents like toluene. vulcanchem.comCan be performed in green solvents or solvent-free. nih.govdergipark.org.tr
Waste GenerationProduces acidic waste requiring neutralization. researchinschools.orgMinimal waste, biodegradable catalyst. vulcanchem.com
Energy ConsumptionHighLow
Process TypeTypically batch.Amenable to continuous flow for process intensification. rsc.org

Future Directions and Emerging Research Avenues for Heptyl 3 Chloropropanoate

Development of Novel Catalytic Systems for Heptyl 3-Chloropropanoate (B8744493) Synthesis with Enhanced Efficiency and Selectivity

The synthesis of Heptyl 3-chloropropanoate, and chlorinated esters in general, is poised for significant advancement through the development of novel catalytic systems. Traditional synthesis methods often require stoichiometric reagents and can lack the desired efficiency and selectivity. Future research is focused on transition-metal catalysis to overcome these limitations, with a particular emphasis on creating more active, stable, and selective catalysts for C-C bond formation.

Cross-electrophile coupling (XEC) has emerged as a powerful strategy for coupling two different electrophiles, a reaction class that is highly relevant for synthesizing esters from halo-precursors. acs.org Nickel-catalyzed systems, in particular, have shown exceptional promise. For instance, a cross-electrophile coupling reaction between 2-chloropyridine (B119429) and ethyl 3-chloropropanoate has been successfully demonstrated on a multi-kilogram scale, highlighting the industrial viability of such catalytic processes. acs.org Future work on this compound would likely adapt these nickel-catalyzed methods, optimizing ligands and reaction conditions to accommodate the heptyl group and enhance yield and enantioselectivity. acs.orgnih.gov

Catalyst SystemKey FeaturesPotential Advantages for this compound SynthesisResearch Focus
Nickel-Based Catalysts Highly effective for cross-electrophile coupling (XEC); versatile with various ligands (e.g., bidentate, tridentate). acs.orgHigh reactivity for coupling alkyl halides, potential for asymmetric synthesis. nih.govLigand design for enhanced enantioselectivity; optimization for large-scale production. acs.orgcaltech.edu
Rhodium-Based Catalysts Effective in carbocyclisation reactions; can be used with monosubstituted alkynes. liverpool.ac.ukPotential for novel synthetic routes involving ring-forming steps.Exploring applications beyond cyclisation for ester synthesis.
Iron/Cobalt-Based Catalysts Earth-abundant and lower cost compared to precious metals. acs.orgIncreased sustainability and reduced cost of the catalytic process.Overcoming lower reactivity or selectivity compared to nickel through ligand and reaction engineering.
Paired Electrolysis Systems Uses anodic oxidation and cathodic reduction to drive reactions; can be paired with nickel catalysis. nih.govSustainable, avoids chemical oxidants/reductants, potential for high selectivity.Matching electrode potentials and reaction rates for efficient synthesis.

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization for Chlorinated Esters

AI/ML ApplicationDescriptionRelevance to this compound
Retrosynthesis Analysis ML algorithms suggest synthetic pathways by deconstructing the target molecule into simpler precursors. chemicalmarket.netIdentifies novel and potentially more efficient or sustainable routes to this compound from available starting materials.
Forward-Reaction Prediction AI models predict the outcome of a chemical reaction given a set of reactants and conditions. acs.orgValidates proposed synthetic steps and helps in selecting the most promising reaction pathways, reducing experimental failures.
Reaction Condition Optimization Algorithms analyze experimental data to recommend optimal temperature, solvent, and catalyst conditions for maximum yield and purity. chemicalmarket.netarxiv.orgFine-tunes the synthesis process, enhancing efficiency and reducing waste and energy consumption.
Automated Synthesis Platforms AI-driven robotic systems execute and analyze experiments in parallel, enabling high-throughput screening of reaction conditions. chemicalmarket.netRapidly identifies the best conditions for synthesizing this compound, accelerating the research and development cycle.

Green Chemistry Approaches for Sustainable Production and Environmental Remediation of this compound

The principles of green chemistry are increasingly guiding the development of chemical processes to minimize environmental impact. For this compound, this involves both the sustainable design of its synthesis and the development of effective remediation strategies for related chlorinated compounds.

Sustainable Production: Future research will focus on sourcing the precursors for this compound from renewable feedstocks. marketresearchintellect.com For example, heptanol (B41253) can be derived from biomass, and efforts in green chemistry aim to develop bio-based routes to 3-chloropropionic acid. The use of greener solvents, or even solvent-free reaction conditions, is another key area of research. rsc.org Catalytic systems, as discussed in section 8.1, are inherently part of a green chemistry approach as they improve atom economy and reduce waste. The market for chlorinated fatty acid methyl esters (CFAMEs), which are derived from natural plant oils, is growing due to their biodegradability and lower toxicity compared to traditional chlorinated compounds. marketresearchintellect.comglobenewswire.com This trend suggests a strong push towards producing esters like this compound from sustainable sources.

Environmental Remediation: Should contamination with chlorinated esters or related compounds occur, green remediation technologies are critical. Enhanced in situ anaerobic bioremediation is an effective method for degrading various dissolved chlorinated solvents. frtr.gov This process involves stimulating indigenous microorganisms by adding an electron donor, such as a poly-lactate ester, which releases hydrogen and promotes the natural process of reductive dechlorination. regenesis.com Another approach is in situ chemical reduction (ISCR), which often employs sub-micrometer zero-valent iron (ZVI) particles. regenesis.com These particles can abiotically destroy chlorinated compounds, providing a rapid reduction in contaminant concentrations. regenesis.com Future research will likely focus on optimizing these techniques for the specific chemical properties of this compound and other chlorinated esters.

Green Chemistry ApproachFocus AreaDescription
Sustainable Production Renewable FeedstocksUtilizing biomass-derived heptanol and developing bio-based routes to 3-chloropropionic acid to reduce reliance on fossil fuels. marketresearchintellect.comrsc.org
Sustainable Production Green Solvents & CatalysisEmploying non-toxic, recyclable solvents or solvent-free conditions, and using highly efficient catalysts to minimize waste and energy use. rsc.orgmdpi.com
Environmental Remediation Enhanced Anaerobic BioremediationStimulating naturally occurring microbes to break down chlorinated compounds into non-toxic end products by adding electron donors. frtr.govregenesis.com
Environmental Remediation In Situ Chemical Reduction (ISCR)Injecting chemical reductants like zero-valent iron (ZVI) into the subsurface to abiotically degrade contaminants. regenesis.comcarusllc.com

Q & A

Q. How can heptyl 3-chloropropanoate be synthesized and characterized in a laboratory setting?

Methodological Answer:

  • Synthesis : Perform esterification between 3-chloropropanoic acid and heptanol using a catalytic acid (e.g., concentrated H₂SO₄) under reflux. Monitor reaction progress via thin-layer chromatography (TLC).
  • Purification : Isolate the product via fractional distillation or column chromatography. Confirm purity using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
  • Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the ester structure. Infrared (IR) spectroscopy can validate the carbonyl (C=O) and C-Cl bonds. Elemental analysis ensures stoichiometric consistency .

Q. What analytical techniques are essential for assessing the purity of this compound?

Methodological Answer:

  • Chromatography : GC or HPLC with a polar stationary phase (e.g., C18) to separate impurities.
  • Spectroscopy : Mass spectrometry (MS) for molecular weight confirmation. Differential scanning calorimetry (DSC) detects melting point deviations caused by impurities.
  • Quantitative Analysis : Titration with a standardized base to determine acid impurities, if present .

Q. How can researchers design experiments to optimize reaction yields for this compound synthesis?

Methodological Answer:

  • Parameter Screening : Use a factorial design to test variables (e.g., temperature, catalyst concentration, reaction time).
  • Kinetic Studies : Monitor reaction rates via in-situ IR or UV-Vis spectroscopy.
  • Statistical Analysis : Apply response surface methodology (RSM) to identify optimal conditions .

Advanced Research Questions

Q. What mechanistic insights can computational methods provide for reactions involving this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Model reaction pathways to identify intermediates and transition states. Calculate activation energies for chloropropanoate esterification.
  • Spin Density Analysis : Investigate electron distribution in intermediates using computational tools (e.g., Gaussian software), referencing spin density patterns in analogous chloropropanoates .
  • Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to confirm mechanistic hypotheses .

Q. How can researchers address contradictions in reported physicochemical properties of this compound?

Methodological Answer:

  • Systematic Replication : Reproduce studies under controlled conditions (e.g., standardized solvents, equipment calibration).
  • Error Analysis : Use statistical tools (e.g., ANOVA) to assess variability between datasets.
  • Meta-Analysis : Aggregate literature data to identify trends or outliers, accounting for methodological differences (e.g., purity thresholds, measurement techniques) .

Q. What advanced techniques are suitable for studying the environmental fate of this compound?

Methodological Answer:

  • Biodegradation Assays : Use OECD Test Guideline 301 (Ready Biodegradability) with activated sludge inoculum. Monitor degradation via total organic carbon (TOC) analysis.
  • Ecotoxicology : Conduct acute toxicity tests on Daphnia magna or algae, following ISO 6341 protocols.
  • Computational Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential or soil mobility .

Q. How can hyphenated analytical techniques enhance structural elucidation of this compound derivatives?

Methodological Answer:

  • LC-MS/MS : Couple liquid chromatography with tandem MS to identify degradation products or metabolites.
  • NMR-XRD Hybrid Analysis : Combine NMR data with X-ray diffraction (XRD) for crystalline derivatives to resolve stereochemical ambiguities.
  • In-Silico Libraries : Compare spectral data with databases (e.g., NIST Chemistry WebBook) for rapid identification .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) of this compound analogs?

Methodological Answer:

  • Analog Synthesis : Vary substituents (e.g., alkyl chain length, halogen position) and measure bioactivity (e.g., enzyme inhibition).
  • Multivariate Analysis : Use principal component analysis (PCA) to correlate structural features with activity.
  • High-Throughput Screening : Employ microplate assays to test libraries of derivatives for specific biological endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.